Acidity (pKa) Shift Induced by 3,3-Dimethyl Substitution
While an experimental pKa value for the target compound has not been publicly reported, the predicted pKa of the non-methylated analog (2-oxoindolin-5-yl)boronic acid is 8.30 ± 0.20 . The 3,3-dimethyl substitution in the target compound is expected to modulate this pKa through inductive and steric effects. In comparison, indolin-5-ylboronic acid (lacking the oxo group) exhibits a pKa range of approximately 8–9 . These differences in acidity can influence the compound's solubility, stability, and reactivity in pH-dependent reactions such as Suzuki-Miyaura couplings [1].
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to differ from non-methylated analog due to inductive and steric effects of gem-dimethyl group |
| Comparator Or Baseline | (2-Oxoindolin-5-yl)boronic acid: pKa = 8.30 ± 0.20 (predicted) ; Indolin-5-ylboronic acid: pKa ≈ 8–9 |
| Quantified Difference | Not quantified due to lack of experimental data; qualitative difference inferred from structural modifications |
| Conditions | Predicted values; experimental conditions not specified |
Why This Matters
pKa differences affect ionization state at physiological pH, influencing compound handling, solubility, and potential biological activity, which are critical considerations for procurement in medicinal chemistry contexts.
- [1] Li, Y., Wang, K., Ping, Y., Wang, Y., & Kong, W. (2018). Nickel-Catalyzed Domino Heck Cyclization/Suzuki Coupling for the Synthesis of 3,3-Disubstituted Oxindoles. Organic Letters, 20(4), 921–924. View Source
